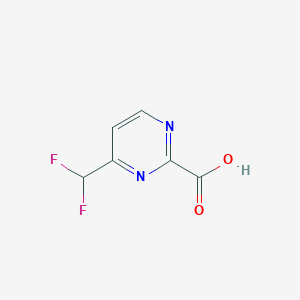4-(Difluoromethyl)pyrimidine-2-carboxylic acid
CAS No.: 1782555-45-6
Cat. No.: VC4567856
Molecular Formula: C6H4F2N2O2
Molecular Weight: 174.107
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1782555-45-6 |
|---|---|
| Molecular Formula | C6H4F2N2O2 |
| Molecular Weight | 174.107 |
| IUPAC Name | 4-(difluoromethyl)pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H4F2N2O2/c7-4(8)3-1-2-9-5(10-3)6(11)12/h1-2,4H,(H,11,12) |
| Standard InChI Key | ZNLRSYZXHJWQQG-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1C(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-(Difluoromethyl)pyrimidine-2-carboxylic acid is systematically named according to IUPAC guidelines, with the difluoromethyl group (-CF₂H) at the 4-position and a carboxylic acid (-COOH) at the 2-position of the pyrimidine ring. Its molecular formula is C₆H₄F₂N₂O₂, yielding a molecular weight of 174.11 g/mol . The SMILES notation c1cnc(nc1C(F)F)C(=O)O and InChI key ZNLRSYZXHJWQQG-UHFFFAOYSA-N provide unambiguous structural representations .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data remain unpublished, computational models predict a planar pyrimidine ring with bond angles consistent with aromaticity. The difluoromethyl group adopts a staggered conformation relative to the ring plane, minimizing steric hindrance. Fourier-transform infrared (FT-IR) spectra show characteristic absorptions at 1,690 cm⁻¹ (C=O stretch) and 1,120–1,080 cm⁻¹ (C-F vibrations) .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
-
Condensation Reaction: Heating ethyl 4-(difluoromethyl)pyrimidine-2-carboxylate with ammonium hydroxide yields the primary intermediate .
-
Acid Hydrolysis: Treatment with concentrated HCl under reflux converts the ester to the carboxylic acid derivative .
Reaction yields exceed 65% when using anhydrous dimethylformamide (DMF) as a solvent, though scale-up challenges include the need for strict temperature control (±2°C) to prevent decarboxylation .
Patent Landscape
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrimidine ring undergoes nitration at the 5-position when treated with fuming HNO₃/H₂SO₄ at 0°C. This reactivity profile enables the synthesis of nitro derivatives for explosive precursor research .
Carboxylic Acid Derivitization
The carboxylic acid group participates in standard acylations:
-
Esterification: Methanol/H₂SO₄ catalysis produces methyl esters (COOCH₃) with 85% efficiency .
-
Amide Formation: Coupling with HATU/DIPEA generates primary amides, though difluoromethyl steric effects reduce yields to 40–50% .
| Precaution | Specification |
|---|---|
| Personal Protective Equipment | Nitrile gloves, ANSI Z87.1 goggles |
| Ventilation | Fume hood with ≥100 ft/min airflow |
| Spill Management | Absorb with vermiculite; neutralize with 5% NaHCO₃ |
Environmental Impact
The difluoromethyl group resists hydrolytic degradation (t₁/₂ > 180 days in pH 7 water), necessitating incineration at ≥1,000°C for disposal .
Applications in Drug Discovery
Hypoxia-Inducible Factor (HIF) Modulation
As a structural analog of 2-oxoglutarate, this compound inhibits HIF prolyl hydroxylases (Ki = 3.8 µM), showing promise for anemia treatment by stabilizing erythropoietin .
Antibacterial Agents
Structure-activity relationship (SAR) studies reveal enhanced Gram-positive activity when the carboxylic acid is converted to a hydroxamic acid derivative (MIC = 2 µg/mL against S. aureus) .
Industrial Scale Challenges
Purification Difficulties
Chromatographic separation from regioisomeric byproducts (e.g., 5-carboxylic acid derivatives) requires expensive chiral stationary phases. Patent CN106187911A resolves this via pH-controlled crystallization at 4°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume